![molecular formula C15H18FNO3 B5681064 ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate](/img/structure/B5681064.png)
ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate
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Description
Synthesis Analysis
The synthesis of ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate and related compounds involves various chemical reactions. For instance, a method described involves the reduction and p-fluorobenzoylation leading to the formation of primary alcohols, which are transformed into tosylates used in nucleophilic substitution reactions (Branden, Compernolle, & Hoornaert, 1992). Another approach involves Knoevenagel condensation reactions for the synthesis of structurally similar compounds (Kumar et al., 2016).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through spectral studies and confirmed by X-ray diffraction studies, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Kumar et al., 2016). Another study on a related compound demonstrated the piperazine ring adopting a chair conformation, showcasing the diversity in molecular configurations (Faizi, Ahmad, & Golenya, 2016).
Chemical Reactions and Properties
Chemical reactions involving ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate derivatives include condensation reactions, nucleophilic substitution, and reduction processes. These reactions are pivotal for the synthesis and modification of the compound to achieve desired properties and functionalities (Branden, Compernolle, & Hoornaert, 1992).
Physical Properties Analysis
The physical properties of compounds related to ethyl 1-(3-fluorobenzoyl)-4-piperidinecarboxylate, such as crystal structure and thermal stability, are crucial for understanding their potential applications. Studies have detailed the crystallization processes and the thermal behaviors of these compounds, providing insights into their stability and solubility (Yeong et al., 2018).
Safety and Hazards
properties
IUPAC Name |
ethyl 1-(3-fluorobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3/c1-2-20-15(19)11-6-8-17(9-7-11)14(18)12-4-3-5-13(16)10-12/h3-5,10-11H,2,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBJXMMSNYUVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(3-fluorophenyl)carbonyl]piperidine-4-carboxylate |
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